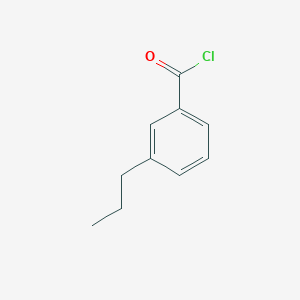

3-Propylbenzoyl chloride

Description

General Significance of Acyl Chlorides as Synthetic Intermediates

The high reactivity of acyl chlorides stems from the presence of a good leaving group, the chloride ion, attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. Consequently, acyl chlorides are extensively used to synthesize a variety of other carbonyl-containing compounds, including:

Esters: through reaction with alcohols (esterification).

Amides: through reaction with amines (amidation).

Anhydrides: through reaction with carboxylates.

Ketones: through Friedel-Crafts acylation of aromatic compounds.

Their versatility and high reactivity make them indispensable tools for synthetic organic chemists, enabling the efficient construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and polymers.

Importance of Substituted Benzoyl Chlorides in Chemical Transformations

Substituted benzoyl chlorides are a specific subclass of acyl chlorides where the acyl group is a benzoyl group bearing one or more substituents on the aromatic ring. The nature and position of these substituents have a profound impact on the reactivity of the benzoyl chloride, allowing for fine-tuning of its chemical properties. These compounds are crucial building blocks in the synthesis of a wide range of commercially important products, including dyes, perfumes, and pharmaceuticals. For example, substituted benzoyl chlorides are key precursors in the production of various medications and agricultural products.

Positioning of 3-Propylbenzoyl Chloride within the Aromatic Acyl Halide Class

This compound, with the chemical formula C10H11ClO, is a specific example of a substituted benzoyl chloride. Its properties and reactivity are a direct consequence of its structural features.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 365427-91-4 |

| Molecular Formula | C10H11ClO |

| Molecular Weight | 182.64 g/mol |

| Synonyms | Benzoyl chloride, 3-propyl- |

This data is sourced from the PubChem database. nih.gov

The reactivity of benzoyl chloride and its derivatives is dominated by the electrophilic nature of the carbonyl carbon. The chlorine atom, being highly electronegative, withdraws electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack. The adjacent benzene (B151609) ring can also influence reactivity through resonance and inductive effects. The general reaction mechanism for nucleophilic acyl substitution on benzoyl chlorides involves the initial attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to regenerate the carbonyl group.

Benzoyl chlorides are known to participate in a variety of reactions, including:

Hydrolysis: Reacting with water to form the corresponding benzoic acid.

Alcoholysis and Phenolysis: Reacting with alcohols and phenols to form esters.

Aminolysis: Reacting with ammonia or amines to form amides.

Friedel-Crafts Acylation: Reacting with aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comchemguide.co.ukkhanacademy.org

The position of a substituent on the benzene ring of a benzoyl chloride has a significant impact on its reactivity. In the case of this compound, the propyl group is located at the meta position.

Electronic Effects: The propyl group is an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect (+I effect). In the meta position, this electronic effect has a less pronounced influence on the carbonyl group compared to the ortho and para positions, as it cannot directly participate in resonance stabilization or destabilization of intermediates. However, the weak electron-donating nature of the propyl group can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

Steric Effects: The propyl group at the meta position exerts some steric hindrance. While this effect is less significant than if the group were at the ortho position, it can still influence the approach of bulky nucleophiles to the carbonyl carbon.

Structure

2D Structure

3D Structure

Properties

CAS No. |

365427-91-4 |

|---|---|

Molecular Formula |

C10H11ClO |

Molecular Weight |

182.64 g/mol |

IUPAC Name |

3-propylbenzoyl chloride |

InChI |

InChI=1S/C10H11ClO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h3,5-7H,2,4H2,1H3 |

InChI Key |

LPAGINTVAKHGHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=CC=C1)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Propylbenzoyl Chloride

Direct Synthesis Approaches from Carboxylic Acid Precursors

The most straightforward method for preparing 3-propylbenzoyl chloride involves the direct chlorination of its corresponding carboxylic acid, 3-propylbenzoic acid. This transformation replaces the hydroxyl (-OH) group of the carboxyl moiety with a chlorine atom, yielding the more reactive acyl chloride.

The reaction between a carboxylic acid and thionyl chloride (SOCl₂) is a widely employed and efficient method for the synthesis of acyl chlorides. chemguide.co.uklibretexts.org The primary advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride product. chemguide.co.ukphysicsandmathstutor.com

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's oxygen atom attacks the sulfur atom of thionyl chloride, displacing a chloride ion. This forms a reactive intermediate, which then collapses, eliminating SO₂ and HCl to form the final this compound. researchgate.netlibretexts.org The reaction is often carried out in an inert solvent and may be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). youtube.comgoogle.com

Reaction Scheme: C₃H₇C₆H₄COOH + SOCl₂ → C₃H₇C₆H₄COCl + SO₂ (g) + HCl (g)

While thionyl chloride is common, other chlorinating agents can also be used to convert carboxylic acids to acyl chlorides. These include phosphorus pentachloride (PCl₅), phosphorus trichloride (B1173362) (PCl₃), and oxalyl chloride ((COCl)₂). chemguide.co.ukresearchgate.netprepchem.com Each reagent has distinct characteristics regarding reactivity, byproducts, and reaction conditions.

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids at room temperature. chemguide.co.ukprepchem.com A significant drawback is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), which has a boiling point that can be close to that of the desired product, complicating purification by fractional distillation. libretexts.org

Phosphorus Trichloride (PCl₃): The reaction with PCl₃ is less vigorous than with PCl₅. chemguide.co.uk It requires a 3:1 molar ratio of carboxylic acid to PCl₃ and produces phosphorous acid (H₃PO₃) as a byproduct, which can also present separation challenges. libretexts.org

Oxalyl Chloride ((COCl)₂): This reagent is highly effective and produces only gaseous byproducts (CO, CO₂, HCl), similar to thionyl chloride. researchgate.net It is often used for more sensitive substrates under milder conditions, frequently with a DMF catalyst. researchgate.netorgsyn.org However, it is generally more expensive than thionyl chloride. youtube.com

Interactive Data Table: Comparison of Chlorinating Reagents

| Reagent | Formula | Physical State | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gaseous) | Gaseous byproducts simplify purification. chemguide.co.uk | Can cause side reactions with certain functional groups. youtube.com |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃ (liquid), HCl (gas) | Highly reactive. prepchem.com | Liquid byproduct (POCl₃) can complicate purification. libretexts.org |

| Phosphorus Trichloride | PCl₃ | Liquid | H₃PO₃ (liquid) | Milder reaction than PCl₅. | Stoichiometry requires 3 moles of acid; byproduct separation. libretexts.org |

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Temperature: The reaction temperature is critical. For thionyl chloride, gentle reflux (around 70-80°C) is typically sufficient. google.comyoutube.com Higher temperatures can lead to side reactions and decomposition, particularly if sensitive functional groups are present. orgsyn.org

Catalyst: The use of a catalyst, most commonly N,N-dimethylformamide (DMF), can significantly increase the reaction rate, especially with less reactive aromatic carboxylic acids. youtube.comgoogle.com The catalyst works by forming a reactive Vilsmeier intermediate with the chlorinating agent.

Solvent: While some reactions can be performed neat, using an inert solvent like toluene (B28343) or dichloromethane (B109758) can help to control the reaction temperature and facilitate handling. orgsyn.org

Stoichiometry: A slight excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. youtube.com However, a large excess should be avoided as it complicates purification and can lead to unwanted side reactions. youtube.com Post-reaction, any excess reagent is typically removed by distillation. google.comyoutube.com

Indirect Synthetic Routes and Precursor Derivatization

The synthesis of 3-propylbenzoic acid is a crucial first step in these indirect routes. Propylbenzoic acid exists as three structural isomers: 2-propylbenzoic acid (ortho), 3-propylbenzoic acid (meta), and 4-propylbenzoic acid (para). guidechem.comcymitquimica.com The synthesis must be designed to selectively produce the desired meta isomer. This is typically achieved by leveraging the directing effects of substituents in electrophilic aromatic substitution reactions.

A common strategy involves the oxidation of a corresponding alkylbenzene. For instance, 3-propyltoluene could be oxidized to form 3-propylbenzoic acid. However, obtaining the correct starting isomer of the alkylbenzene is key.

Synthesizing 3-propylbenzoic acid from a simple starting material like benzene (B151609) requires careful strategic planning due to the directing effects of functional groups on an aromatic ring. The propyl group is an ortho-, para-director, while a carboxyl group (or its precursors like an acyl group) is a meta-director. youtube.comquora.com

A logical synthetic pathway to achieve the 1,3-substitution pattern is as follows:

Friedel-Crafts Acylation: Benzene is first reacted with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orgnih.gov This electrophilic aromatic substitution introduces a propanoyl group onto the benzene ring, forming propiophenone (B1677668). quora.com The acyl group is a deactivating meta-director, which is crucial for the next step. organic-chemistry.orgnih.gov

Second Substitution (if needed): With the meta-directing acyl group in place, a second electrophilic substitution (e.g., chlorination, nitration) would be directed to the meta position. For the synthesis of 3-propylbenzoic acid itself, this step is omitted.

Reduction of the Ketone: The carbonyl group of the propiophenone is then reduced to a methylene (B1212753) (-CH₂-) group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). organic-chemistry.org This step converts the propanoyl group into the desired propyl group, resulting in propylbenzene. If this were the first step, the ortho- and para-isomers would be the major products of any subsequent substitution.

Final Functionalization and Conversion: A more effective strategy involves introducing the carboxyl group after establishing the substitution pattern. A viable route is to start with a meta-directing group, perform a substitution, and then convert that directing group into the propyl group. For example, one could start with benzoic acid, perform a Friedel-Crafts acylation (which is difficult on a deactivated ring), or nitrate (B79036) it, then perform further steps.

A more direct route to the 3-substituted pattern is to perform Friedel-Crafts acylation of benzene with propanoyl chloride to get propiophenone. The keto group is a meta-director. One could then introduce another group at the meta position. Finally, the keto group is reduced to a propyl group. For the specific target of this compound, a more advanced strategy is needed, such as starting with a compound that already has the desired substitution pattern or using more complex organometallic coupling reactions.

A plausible sequence starting from benzene to specifically obtain the 3-propyl isomer is:

Friedel-Crafts Acylation: Benzene reacts with propanoyl chloride and AlCl₃ to form propiophenone.

Nitration: Propiophenone is nitrated using a mixture of nitric acid and sulfuric acid. The meta-directing keto group directs the nitro group to the 3-position, yielding 3-nitropropiophenone.

Reduction of Nitro Group: The nitro group is reduced to an amino group (-NH₂) using a reducing agent like Sn/HCl.

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt, which can then be converted to a carboxyl group via various methods (e.g., reaction with CuCN followed by hydrolysis).

Reduction of Ketone: The keto group is reduced to a propyl group using Clemmensen or Wolff-Kishner reduction.

Chlorination: The resulting 3-propylbenzoic acid is then chlorinated using thionyl chloride as described in section 2.1.1.

This multi-step approach highlights the importance of substituent directing effects in achieving the desired isomer in aromatic synthesis. youtube.comlibretexts.org

Green Chemistry and Sustainable Synthesis Considerations

In the synthesis of specialty chemicals like this compound, modern chemistry places a strong emphasis on the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it For the conversion of 3-propylbenzoic acid to its corresponding acyl chloride, this involves moving away from traditional reagents that, while effective, pose environmental and handling challenges. Conventional methods often utilize agents like thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). chemguide.co.uksciencemadness.org However, these reactions generate problematic byproducts such as sulfur dioxide (SO₂), hydrogen chloride (HCl), and phosphorus-based acids, which are difficult to handle and dispose of. chemguide.co.ukgoogle.comlibretexts.org Consequently, research has focused on developing more sustainable and environmentally benign synthetic routes.

Exploration of Catalyst-Free or Environmentally Benign Methods

The pursuit of greener synthetic pathways for acyl chlorides has led to the exploration of alternative reagents and reaction conditions that minimize hazardous waste and improve safety. A key area of development is the use of solid, less volatile chlorinating agents and solvent-free reaction conditions.

One notable environmentally benign method involves the use of bis(trichloromethyl)carbonate, also known as triphosgene (B27547), as a chlorinating agent. This solid reagent is considered a safer alternative to gaseous phosgene. Research has demonstrated its effectiveness in converting carboxylic acids to acyl chlorides under solvent-free conditions, often with only a catalytic amount of a promoter like N,N-dimethylformamide (DMF). google.com This approach is advantageous as it simplifies the process, shortens reaction times, and reduces environmental pollution by eliminating the need for a bulk solvent. google.com The byproducts, hydrogen chloride (HCl) and carbon dioxide (CO₂), are gaseous and can be captured and recycled, further enhancing the green credentials of the method. google.com

The reaction of a carboxylic acid with triphosgene proceeds with high efficiency, yielding products of high purity (often >99%) and in excellent yields (>89%). google.com The conditions can be adapted for various aliphatic carboxylic acids, providing a model for the synthesis of this compound from 3-propylbenzoic acid. google.com

Table 1: Model Reaction Conditions for Solvent-Free Acyl Chloride Synthesis using Triphosgene This table presents data for the synthesis of various aliphatic acyl chlorides, serving as a model for the potential synthesis of this compound.

| Carboxylic Acid | Molar Ratio (Acid:Triphosgene) | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) | Source |

| n-Butyric Acid | 3 : 1.5 | 55 | 50 | 96.86 | 99.27 | google.com |

| Propionic Acid | 3 : 1.4-1.5 | 10-70 | 10-55 | >89.00 | >99.00 | google.com |

| Isovaleric Acid | 3 : 1.6 | 70 | 50 | 88.74 | 99.34 | google.com |

Other reagents have also been explored for eco-friendly acyl chloride synthesis. Oxalyl chloride is a highly effective reagent that produces only gaseous byproducts (CO, CO₂, HCl). researchgate.net To manage the evolution of HCl, the reaction can be modified by first converting the carboxylic acid to its sodium salt, which then reacts with oxalyl chloride. researchgate.net Cyanuric chloride is another alternative that can prepare acid chlorides without the liberation of HCl. researchgate.net These methods represent a significant step towards making the synthesis of compounds like this compound safer and more sustainable.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ajrconline.orgijprdjournal.com By using microwave irradiation, chemical reactions can be accelerated dramatically, leading to substantial reductions in reaction times, often from hours to mere minutes. ijprdjournal.comrasayanjournal.co.in This rapid and uniform heating is more energy-efficient and can lead to higher product yields and purity. ijprdjournal.com

While a specific protocol for the microwave-assisted synthesis of this compound from 3-propylbenzoic acid is not extensively detailed in the literature, the principles can be inferred from analogous transformations involving benzoic acid derivatives and related reactions. Microwave irradiation has been shown to dramatically reduce reaction times in various organic syntheses, including hydrolysis, oxidation, and acylation reactions. rasayanjournal.co.inchemmethod.com For instance, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour of conventional heating, can be completed in just 7 minutes under microwave conditions. rasayanjournal.co.in Similarly, the benzoylation of aromatic compounds, a reaction involving a benzoyl group, sees a reduction in reaction time from 5-8 hours to just 4-6 minutes. chemmethod.com

These examples strongly suggest that the conversion of 3-propylbenzoic acid to this compound using a suitable chlorinating agent could be significantly expedited with microwave assistance. The technique's ability to rapidly and efficiently deliver energy directly to the reacting molecules would likely shorten the synthesis time, reduce energy consumption, and potentially minimize the formation of thermal decomposition byproducts. ijprdjournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Reaction Times for Analogous Organic Syntheses

| Reaction | Conventional Method Time | Microwave-Assisted Time | Power (Watts) | Source |

| Hydrolysis of Benzamide | 1 hour | 7 minutes | Not Specified | rasayanjournal.co.in |

| Oxidation of Toluene | 10-12 hours | 5 minutes | Not Specified | rasayanjournal.co.in |

| Benzoylation of Aromatics | 5-8 hours | 4-6 minutes | Not Specified | chemmethod.com |

| Synthesis of Benzoic Acid | 30 minutes (reflux) | 10 minutes | 225 W | ajrconline.org |

The application of microwave technology to the synthesis of this compound represents a promising avenue for developing a rapid, efficient, and environmentally friendly manufacturing process, fully aligning with the principles of green chemistry.

Reaction Chemistry and Mechanistic Studies of 3 Propylbenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The core reactivity of 3-propylbenzoyl chloride is centered on the acyl chloride group (-COCl). The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. libretexts.org This renders it susceptible to attack by a variety of nucleophiles, leading to substitution of the chloride ion. libretexts.orgchemguide.co.uk The general mechanism for these reactions is a two-stage process known as nucleophilic addition-elimination. libretexts.orgchemguide.co.uk First, the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the carbonyl double bond is reformed, and the chloride ion is eliminated as a leaving group. libretexts.orgchemguide.co.uk

Esterification Reactions with Alcohols and Phenols

This compound readily reacts with alcohols and phenols to produce the corresponding esters, a process known as esterification. byjus.comlibretexts.org This method is often more efficient than the Fischer esterification, which involves a carboxylic acid and is reversible. wjec.co.ukbyjus.com The reaction with an alcohol, such as ethanol, proceeds vigorously to yield ethyl 3-propylbenzoate and hydrogen chloride gas. chemguide.co.uk

Phenols, while generally less reactive than alcohols in esterification, also react with acyl chlorides. wjec.co.uklibretexts.org The reaction with phenol (B47542) produces phenyl 3-propylbenzoate. The reactivity of phenols can be enhanced by first converting them into their corresponding phenoxide ions (e.g., by using sodium hydroxide), which are more potent nucleophiles. chemguide.co.uklibretexts.org The reaction of phenols with benzoyl chloride in the presence of aqueous sodium hydroxide (B78521) is specifically known as the Schotten-Baumann reaction. organicmystery.com

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Byproduct |

|---|---|---|---|

| This compound | Ethanol (Alcohol) | Ethyl 3-propylbenzoate | Hydrogen Chloride (HCl) |

| This compound | Phenol | Phenyl 3-propylbenzoate | Hydrogen Chloride (HCl) |

Amidation Reactions with Amines (e.g., Schotten-Baumann Conditions)

The reaction of this compound with primary or secondary amines is a robust method for synthesizing N-substituted 3-propylbenzamides. vedantu.comfishersci.it This amidation is frequently carried out under Schotten-Baumann conditions, which involve using a base, typically aqueous sodium hydroxide or pyridine (B92270), to neutralize the hydrogen chloride byproduct. byjus.comtestbook.comorganic-chemistry.org The neutralization is crucial as it prevents the formation of an unreactive amine salt, thereby driving the reaction to completion. organic-chemistry.org

The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. byjus.comtestbook.com The base then deprotonates the intermediate, leading to the formation of the amide and hydrochloric acid, which is immediately neutralized by the base. byjus.comtestbook.com This method is widely applicable, for instance, in the acylation of benzylamine (B48309) to form N-benzyl-3-propylbenzamide. testbook.com

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product | Byproduct |

|---|---|---|---|---|

| This compound | Ammonia (NH₃) | Aqueous Base (NaOH) | 3-Propylbenzamide | NaCl + H₂O |

| This compound | Ethylamine (CH₃CH₂NH₂) | Schotten-Baumann | N-Ethyl-3-propylbenzamide | NaCl + H₂O |

Reactions with Other Nucleophiles (e.g., Hydrazides)

This compound can react with other nitrogen-based nucleophiles, such as hydrazine (B178648), to form specialized derivatives. The reaction with hydrazine monohydrate, typically in a basic medium, yields 3-propylbenzoyl hydrazide. rsc.org This reaction follows the nucleophilic acyl substitution mechanism, where hydrazine acts as the nucleophile. google.com

Careful control of reaction conditions, such as low temperatures and the rate of addition of the acyl chloride, is often necessary to prevent the formation of byproducts like the bis-acylated hydrazide, where the starting acyl chloride reacts with the newly formed hydrazide product. google.com The resulting acyl hydrazides are stable and versatile intermediates used in the synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazoles. rsc.org

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product | Byproduct |

|---|---|---|---|---|

| This compound | Hydrazine (N₂H₄) | Basic medium, controlled temperature | 3-Propylbenzoyl hydrazide | HCl |

Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Acylation with Aromatic Substrates

This compound serves as an acylating agent in Friedel-Crafts acylation, a fundamental method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. numberanalytics.commasterorganicchemistry.com The reaction is an electrophilic aromatic substitution, catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). byjus.comsigmaaldrich.comiitk.ac.in

The mechanism involves the formation of a highly electrophilic acylium ion. byjus.comsigmaaldrich.com The Lewis acid catalyst coordinates to the chlorine atom of the this compound, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized 3-propylbenzoyl acylium ion. masterorganicchemistry.comsigmaaldrich.com This acylium ion then attacks the electron-rich aromatic ring of the substrate, leading to a temporary loss of aromaticity through the formation of a sigma complex (or arenium ion). numberanalytics.combyjus.com Finally, deprotonation of the sigma complex restores aromaticity and yields the final aryl ketone product, with the catalyst being regenerated. byjus.com A key advantage of Friedel-Crafts acylation over alkylation is that the electron-withdrawing nature of the resulting ketone group deactivates the product, preventing further acylation reactions. wikipedia.org

The position of acylation on the aromatic substrate is governed by the directing effects of the substituents already present on that ring. alexandonian.com The electronic properties of these substituents determine the regioselectivity of the reaction. alexandonian.com

Activating, Ortho-, Para-Directing Substrates: When this compound reacts with an aromatic substrate bearing an electron-donating group (activating group), such as the methyl group in toluene (B28343), the acylation is directed to the ortho and para positions. alexandonian.comlibretexts.org Due to steric hindrance from both the existing methyl group and the incoming bulky 3-propylbenzoyl group, the para-substituted product is typically favored. libretexts.org

Deactivating, Meta-Directing Substrates: Conversely, if the substrate contains an electron-withdrawing group (deactivating group), such as a nitro group in nitrobenzene, the acylation is directed to the meta position. alexandonian.com Strongly deactivated rings, however, may not react effectively in Friedel-Crafts acylation. sigmaaldrich.com

The propyl group on the benzoyl chloride itself is an ortho-, para-director, but in this reaction, it influences the reactivity of the acylium ion rather than the position of substitution on the separate aromatic substrate.

| Acylating Agent | Aromatic Substrate | Substituent Effect | Expected Major Product(s) |

|---|---|---|---|

| This compound | Toluene | -CH₃ (Activating, o,p-directing) | 4-Methyl-3'-propylbenzophenone |

| This compound | Nitrobenzene | -NO₂ (Deactivating, m-directing) | 3-Nitro-3'-propylbenzophenone |

Catalyst Systems and Their Influence (e.g., Lewis Acids)

The reactivity of this compound, like other acyl chlorides, is significantly influenced by the presence of catalyst systems, particularly Lewis acids. Lewis acids are electron-pair acceptors that play a crucial role in activating the acyl chloride for electrophilic substitution reactions. masterorganicchemistry.com The most common application of Lewis acids with acyl chlorides is in the Friedel-Crafts acylation reaction. wikipedia.orglibretexts.org

In this context, a strong Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the chlorine atom of the this compound. masterorganicchemistry.comlibretexts.org This coordination makes the chlorine a better leaving group and leads to the formation of a highly electrophilic acylium ion through the cleavage of the carbon-chlorine bond. sigmaaldrich.com This acylium ion is resonance-stabilized and acts as the key electrophile that reacts with an aromatic ring. libretexts.org

The general mechanism for the Lewis acid-catalyzed Friedel-Crafts acylation is a four-step process:

Formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride.

Generation of the electrophilic acylium ion.

Electrophilic attack of the acylium ion on an arene, forming a temporary intermediate called an arenium ion.

Deprotonation of the arenium ion to restore aromaticity and regenerate the Lewis acid catalyst. sigmaaldrich.com

It is important to note that in Friedel-Crafts acylations, the Lewis acid catalyst is often required in stoichiometric amounts. This is because the ketone product formed is a moderate Lewis base and forms a stable complex with the Lewis acid, preventing it from catalyzing further reactions. wikipedia.org This complex is then hydrolyzed during aqueous workup to yield the final ketone product. wikipedia.org A variety of other Lewis acids and catalytic systems have been explored for Friedel-Crafts reactions to mitigate the issues associated with strong, moisture-sensitive catalysts like AlCl₃. These include zinc oxide (ZnO), lanthanide triflates, and various ionic liquids. organic-chemistry.org

Coupling Reactions and Cross-Coupling Methodologies

This compound serves as a key building block in various coupling reactions to form new carbon-carbon bonds, leading to a diverse range of more complex molecules.

Formation of Ketones and Other Carbonyl Compounds

The most prominent method for synthesizing ketones from this compound is the Friedel-Crafts acylation. byjus.com In this reaction, this compound reacts with an aromatic compound (arene) in the presence of a Lewis acid catalyst like AlCl₃ to form an aryl ketone. byjus.comlibretexts.org The reaction involves substituting an acyl group onto the aromatic ring. libretexts.org

For example, the reaction of this compound with benzene (B151609) would yield 3-propylbenzophenone. The utility of this reaction is broad, as it works with a variety of substituted benzenes, although it tends to fail with rings that have strongly deactivating substituents. masterorganicchemistry.com

Beyond Friedel-Crafts reactions, ketones can be synthesized from acyl chlorides using organometallic reagents.

Organocadmium Reagents : The reaction of this compound with a dialkylcadmium reagent (R₂Cd), which can be prepared from a Grignard reagent and cadmium chloride, would yield a ketone. byjus.com This method is effective for producing ketones without the side reaction of further addition to form a tertiary alcohol.

Organocuprate Reagents (Gilman Reagents) : Lithium dialkylcuprates (R₂CuLi) are another class of organometallic compounds that react with acyl chlorides to produce ketones in high yield. libretexts.org These reagents are generally less reactive than Grignard or organolithium reagents, which prevents the over-addition that would lead to tertiary alcohols. wikipedia.org

Suzuki-Miyaura Coupling : Modern cross-coupling methods, such as a mechanochemical solvent-free acyl Suzuki-Miyaura reaction, allow for the synthesis of ketones from acyl chlorides and boronic acids. organic-chemistry.org

Below is a table illustrating potential ketone products from the reaction of this compound with various nucleophiles.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| Benzene | AlCl₃ | 3-Propylbenzophenone | Friedel-Crafts Acylation |

| Toluene | AlCl₃ | Methyl(3-propylphenyl)methanone | Friedel-Crafts Acylation |

| Dimethylcadmium | - | 1-(3-Propylphenyl)ethan-1-one | Organometallic Coupling |

| Lithium diphenylcuprate | - | 3-Propylbenzophenone | Organometallic Coupling |

| Phenylboronic acid | Pd Catalyst | 3-Propylbenzophenone | Suzuki-Miyaura Coupling |

Synthesis of Polymeric Structures via Acyl Chloride Polymerization

Acyl chlorides, including benzoyl chloride and its derivatives, are recognized as highly reactive monomers suitable for the synthesis of polymers. researchgate.net The reactivity of the acyl chloride group allows it to undergo reactions with difunctional or polyfunctional monomers, such as diamines or diols, in polycondensation reactions to form polyesters and polyamides.

While specific research detailing the polymerization of this compound is not widely documented, its chemical nature as a substituted benzoyl chloride makes it a potential candidate for creating specialized polymers. For instance, its reaction with a diamine would lead to the formation of a polyamide chain, where the 3-propyl group would be a recurring substituent on the polymer backbone. This could be used to impart specific properties to the resulting material, such as increased solubility in nonpolar solvents or modified thermal characteristics. Similarly, reaction with a diol would produce a polyester (B1180765) with pendant propylphenyl groups.

Reductions and Derivatization Pathways

This compound can be converted into other important functional groups, such as aldehydes, alcohols, and benzyl (B1604629) chlorides, through various reduction and derivatization reactions.

Conversion to Aldehydes and Alcohols

The carbonyl group of this compound can be reduced to either an aldehyde or a primary alcohol depending on the reducing agent used.

Reduction to Primary Alcohols : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) will reduce the acyl chloride to a primary alcohol. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate aldehyde, which is immediately further reduced to the alcohol. chemistrysteps.comlibretexts.org Therefore, the reaction of this compound with LiAlH₄ followed by an aqueous workup would yield (3-propylphenyl)methanol (B13158651). doubtnut.com

Reduction to Aldehydes : To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. chemistrysteps.com Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common reagent for this transformation. ualberta.ca This reagent is a derivative of LiAlH₄ where three of the hydrogens have been replaced by bulky t-butoxy groups, making it less reactive. chemistrysteps.com It can selectively reduce an acyl chloride to an aldehyde without significant overreduction to the alcohol, especially at low temperatures. chemistrysteps.com Thus, treating this compound with LiAl(OtBu)₃H would produce 3-propylbenzaldehyde.

The following table summarizes the reduction products of this compound.

| Starting Material | Reagent | Product | Product Type |

| This compound | 1. LiAlH₄ 2. H₂O | (3-Propylphenyl)methanol | Primary Alcohol |

| This compound | 1. NaBH₄ 2. H₂O | (3-Propylphenyl)methanol | Primary Alcohol |

| This compound | 1. LiAl(OtBu)₃H 2. H₂O | 3-Propylbenzaldehyde | Aldehyde |

Formation of Substituted Benzyl Chlorides from Propylbenzoyl Chloride

The conversion of this compound into 3-propylbenzyl chloride is a multi-step process that involves the reduction of the carbonyl group followed by a substitution reaction. A plausible synthetic route is as follows:

Reduction to Benzyl Alcohol : The first step is the reduction of this compound to (3-propylphenyl)methanol. As detailed in the previous section, this is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). doubtnut.com

Chlorination of Benzyl Alcohol : The resulting (3-propylphenyl)methanol is then converted to 3-propylbenzyl chloride. This can be accomplished using various chlorinating agents. A common laboratory method is the reaction of the alcohol with thionyl chloride (SOCl₂) or by using hydrochloric acid (HCl) in the presence of a Lewis acid like zinc chloride (ZnCl₂). doubtnut.com

This two-step pathway effectively transforms the acyl chloride functional group into a chloromethyl group, providing a route to substituted benzyl chlorides that are valuable intermediates in many other organic syntheses.

Catalytic Transformations Involving this compound

This compound, as an acyl chloride, is a versatile electrophile for various catalytic transformations. The presence of the propyl group at the meta-position of the benzene ring influences its electronic and steric properties, which in turn affects its reactivity in catalytic cycles. The electron-donating nature of the alkyl group can modulate the reactivity of the acyl chloride, a factor that is significant in both transition metal and organocatalytic systems.

Transition Metal-Catalyzed Reactions

Transition metal catalysis provides powerful methods for forming new carbon-carbon bonds, and acyl chlorides are excellent electrophilic partners in many such reactions. For this compound, key transformations include Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling:

The palladium-catalyzed Suzuki-Miyaura coupling reaction, which typically joins an organoboron compound with an organohalide, can be adapted for acyl chlorides to synthesize ketones. wikipedia.orgfishersci.es The reaction of this compound with an arylboronic acid, for example, would yield a diaryl ketone. The classic Suzuki coupling is often unsuitable for acyl chlorides due to the harsh conditions; however, anhydrous conditions have been developed to facilitate this transformation. nih.gov The reaction is generally catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂. fishersci.esrsc.org The presence of the meta-propyl group is not expected to sterically hinder the approach to the carbonyl group, and its mild electron-donating effect may slightly modulate the electrophilicity of the acyl chloride. Studies on various substituted benzoyl chlorides have shown that both electron-donating and electron-withdrawing groups are generally well-tolerated in these couplings. nih.gov

Heck Coupling:

The Heck reaction traditionally involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While the direct acyl-Heck reaction is less common, related transformations involving benzyl chlorides have been extensively studied. nih.govnih.gov For this compound, a Heck-type reaction would theoretically involve the formation of a substituted alkene. The reaction mechanism proceeds via oxidative addition of the acyl chloride to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. jove.com The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors of the substrates. diva-portal.org

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net The acyl Sonogashira reaction, which uses an acyl chloride, is a well-established method for the synthesis of ynones. mdpi.com The coupling of this compound with a terminal alkyne would proceed under standard Sonogashira conditions, typically employing a catalyst system like PdCl₂(PPh₃)₂/CuI in the presence of an amine base. researchgate.net Research on substituted benzoyl chlorides indicates that both electron-donating and electron-withdrawing groups on the aromatic ring are compatible with this reaction, leading to high yields of the corresponding ynones. mdpi.com

| Coupling Reaction | Catalyst/Reagents (Analogous System) | Product Type | Expected Yield (Analogous System) | Reference |

| Suzuki-Miyaura | Pd(dba)₂ / CuTC / Arylboronic acid | Diaryl Ketone | Good to Excellent | nih.gov |

| Heck | Pd(OAc)₂ / Base / Alkene | Substituted Alkene | Moderate to Good | wikipedia.orgnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Et₃N / Terminal Alkyne | Ynone | High | mdpi.com |

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for various chemical transformations. For acyl chlorides like this compound, organocatalytic applications primarily revolve around acylation and cyclization reactions.

One notable application is the N-acylation of heterocycles, such as pyrrole (B145914). The regioselective N-substitution of pyrrole with benzoyl chloride can be achieved using ionic liquids as the reaction medium, providing excellent yields. organic-chemistry.org This method is expected to be applicable to this compound for the synthesis of N-(3-propylbenzoyl)pyrrole.

Furthermore, substituted benzoyl chlorides are employed in organocatalytic cascade or cyclization reactions. For instance, they can react with other substrates in the presence of chiral organocatalysts, such as quinine-derived catalysts, to produce complex heterocyclic structures with high stereoselectivity. researchgate.net The electronic nature of the substituent on the benzoyl chloride can influence the reaction's efficiency and stereochemical outcome. The meta-propyl group in this compound, being a weak electron-donating group, is anticipated to be compatible with a range of such organocatalytic cyclizations.

Mechanism of Catalytic Cycles

Transition Metal-Catalyzed Cycles:

The catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions share common fundamental steps involving a palladium catalyst. jove.com

Oxidative Addition: The cycle typically begins with the oxidative addition of this compound to a low-valent palladium(0) species, forming a square planar acyl-palladium(II) complex. libretexts.org This step involves the cleavage of the carbon-chlorine bond.

Transmetalation (for Suzuki and Sonogashira):

In the Suzuki-Miyaura coupling , the organoboron reagent, activated by a base, undergoes transmetalation with the acyl-palladium(II) complex. The aryl group from the boronic acid displaces the chloride ligand on the palladium center. wikipedia.org

In the Sonogashira coupling , a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the acyl-palladium(II) complex. mdpi.com

Migratory Insertion (for Heck): In the Heck reaction , the alkene coordinates to the acyl-palladium(II) complex, followed by migratory insertion of the acyl group into the alkene C-C double bond. wikipedia.org

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate to form the desired product (ketone or ynone) and regenerate the palladium(0) catalyst, which can then enter another catalytic cycle. libretexts.org In the Heck reaction, this step is preceded by a β-hydride elimination. jove.com

Organocatalytic Cycles:

The mechanism of organocatalytic reactions involving this compound varies depending on the type of transformation. For instance, in an N-acylation reaction catalyzed by a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), the mechanism would proceed as follows:

Activation: The organocatalyst attacks the electrophilic carbonyl carbon of this compound, forming a highly reactive acyl-pyridinium intermediate and displacing the chloride ion.

Acyl Transfer: The nucleophile (e.g., a pyrrole) then attacks the activated acyl-pyridinium intermediate, leading to the formation of the acylated product.

Catalyst Regeneration: The organocatalyst is regenerated and can participate in a new cycle.

In more complex cyclization reactions, the organocatalyst may activate one of the substrates to form a reactive intermediate (e.g., an enamine or iminium ion) which then reacts with the acyl chloride or a derivative thereof in a cascade sequence.

Synthesis and Application of Derivatives Featuring the 3 Propylbenzoyl Moiety

Design and Synthesis of Novel Heterocyclic Systems

The high reactivity of the acyl chloride functional group makes 3-propylbenzoyl chloride an excellent electrophile for reactions with various nucleophiles, particularly those containing nitrogen or other heteroatoms. This reactivity is frequently exploited in the construction of diverse heterocyclic frameworks.

Thiazolium salts are important intermediates in organic synthesis, most notably as precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. The synthesis of N-acyl thiazolium salts can be readily achieved through the direct N-acylation of a thiazole (B1198619) derivative with an acyl chloride. This compound is an effective reagent for this transformation, reacting with thiazoles to yield N-(3-propylbenzoyl)thiazolium salts.

The reaction proceeds via the nucleophilic attack of the thiazole nitrogen atom on the electrophilic carbonyl carbon of this compound. The resulting quaternary ammonium (B1175870) salt is stable and can be isolated or generated in situ for subsequent reactions. The presence of the 3-propylbenzoyl group on the nitrogen atom significantly influences the electronic properties and steric environment of the resulting thiazolium salt, which in turn affects the stability and catalytic activity of the corresponding NHC.

| Reactant 1 | Reactant 2 | Product | Key Application |

|---|---|---|---|

| Thiazole | This compound | N-(3-Propylbenzoyl)thiazolium chloride | Precursor for N-heterocyclic carbene (NHC) generation; organocatalysis. |

| 4-Methylthiazole | This compound | 4-Methyl-3-(3-propylbenzoyl)thiazolium chloride | Sterically tuned NHC precursor for asymmetric catalysis. |

Beyond simple N-acylation, this compound is a key building block for constructing more complex, fused heterocyclic systems. This is typically achieved through a multi-step sequence involving an initial acylation followed by an intramolecular cyclization reaction. A common strategy involves reacting this compound with a bifunctional nucleophile, such as an ortho-substituted aminophenol or aminothiophenol.

For example, the reaction of this compound with 2-aminophenol (B121084) first yields the amide intermediate, N-(2-hydroxyphenyl)-3-propylbenzamide. This intermediate, upon treatment with an acid catalyst (e.g., polyphosphoric acid) under thermal conditions, undergoes a dehydrative cyclization to form a 2-(3-propylphenyl)benzoxazole. This product is a fused heterocyclic system where the 3-propylbenzoyl moiety has been integrated into a new benzoxazole (B165842) ring. The 3-propyl group serves as a non-polar substituent that can enhance solubility in organic media and influence intermolecular packing in the solid state.

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 (Acylation) | 2-Aminophenol + this compound | N-(2-Hydroxyphenyl)-3-propylbenzamide | Nucleophilic Acyl Substitution |

| 2 (Cyclization) | N-(2-Hydroxyphenyl)-3-propylbenzamide | 2-(3-Propylphenyl)benzoxazole | Intramolecular Dehydrative Cyclization |

Development of Specialty Organic Materials

The specific molecular geometry of the 3-propylbenzoyl group—a rigid aromatic core with a flexible alkyl chain—makes it an attractive component for designing specialty organic materials with tailored physical properties.

The structure of the 3-propylbenzoyl moiety is inherently mesogenic, containing a rigid phenyl core and a flexible propyl tail. This architecture is characteristic of calamitic (rod-shaped) liquid crystals. By reacting this compound with other mesogenic units containing nucleophilic groups (e.g., 4-hydroxyphenyl derivatives), it is possible to synthesize larger molecules that exhibit liquid crystalline phases. The meta-position of the propyl group, compared to the more common para-substitution, introduces a "kink" in the molecular shape, which can be used to disrupt simple crystalline packing and promote the formation of nematic or smectic phases at lower temperatures.

In polymer science, this compound can be used to modify existing polymers or as a comonomer in polymerization reactions. For instance, grafting the 3-propylbenzoyl group onto a polymer backbone with pendant hydroxyl groups (e.g., polyvinyl alcohol) via an esterification reaction introduces bulky, hydrophobic side chains. These side chains can significantly alter the polymer's properties, such as increasing its glass transition temperature (Tg), decreasing its crystallinity, and modifying its solubility profile.

In multi-step total synthesis and medicinal chemistry, this compound serves as a reagent for installing a precisely functionalized aromatic group onto a complex molecular scaffold. The resulting product is not the final target but an advanced building block, or "synthon," that carries the 3-propylbenzoyl tag into subsequent, more intricate transformations.

For example, in the synthesis of biologically active compound analogues, researchers may wish to explore the structure-activity relationship (SAR) by introducing a 3-propylbenzoyl group in place of an unsubstituted benzoyl group. The reaction of this compound with a chiral amine, such as a derivative of an amino acid or amino alcohol, yields a chiral amide. This new molecule is an advanced building block that combines the specific stereochemistry of the starting amine with the steric and electronic features of the 3-propylbenzoyl group. This block can then be carried forward through a synthetic route to produce the final target molecule for biological evaluation.

| Chiral Starting Material | Reagent | Product (Advanced Building Block) | Potential Application |

|---|---|---|---|

| (R)-1-Phenylethan-1-amine | This compound | (R)-N-(1-Phenylethyl)-3-propylbenzamide | Intermediate for chiral ligands or pharmacologically active analogues. |

| L-Proline methyl ester | This compound | Methyl (S)-1-(3-propylbenzoyl)pyrrolidine-2-carboxylate | Precursor for peptide mimetics and asymmetric catalysts. |

Functionalization for Specific Research Applications

Once the 3-propylbenzoyl moiety has been incorporated into a larger molecule, it can serve as a platform for further chemical modification. This allows for the fine-tuning of molecular properties for specific research goals, such as developing molecular probes or creating compound libraries for screening.

Two primary strategies for functionalization are common:

Aromatic Ring Substitution: The phenyl ring of the 3-propylbenzoyl group is susceptible to electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the molecule containing the 3-propylbenzoyl ester or amide. The directing effects of the existing substituents (the meta-directing acyl group and the ortho/para-directing propyl group) guide the incoming electrophile to specific positions, enabling the synthesis of a diverse array of polysubstituted aromatic derivatives.

Carbonyl Group Reduction: The carbonyl group (C=O) of the benzoyl moiety is a versatile functional handle. It can be completely reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like lithium aluminum hydride (in cases where other functional groups are protected or non-reactive), converting the 3-propylbenzoyl group into a 3-propylbenzyl group. Alternatively, milder reagents like sodium borohydride (B1222165) can reduce the carbonyl to a secondary alcohol (-CH(OH)-). These transformations fundamentally alter the geometry, polarity, and hydrogen-bonding capability of the moiety, providing a powerful tool for SAR studies.

Probe Molecules for Mechanistic Investigations

This compound serves as a crucial chemical intermediate for the synthesis of specialized molecular probes. These probes are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), to elucidate their structure-activity relationships (SAR) and binding pocket topographies. A prominent area of application is in the development of ligands for the cannabinoid receptors, CB1 and CB2.

In mechanistic studies, researchers systematically modify a parent ligand structure and measure the resulting changes in biological activity (e.g., binding affinity, functional efficacy). By incorporating the 3-propylbenzoyl moiety, a unique combination of lipophilicity and steric bulk is introduced, which can be compared against other substitution patterns to map the receptor's binding site.

For example, in the synthesis of indazole-based cannabinoid receptor ligands, this compound is used in a Friedel-Crafts acylation reaction with an N-alkylated indazole core, such as 1-pentyl-1H-indazole. The resulting compound, (1-pentyl-1H-indazol-3-yl)(3-propylphenyl)methanone, and its analogs can be used to probe the "south-western" region of the CB1 receptor binding pocket.

Research findings from such investigations have demonstrated that the nature and position of the substituent on the benzoyl ring significantly impact receptor affinity and selectivity. A comparative study involving derivatives with different alkyl groups at the 3-position (e.g., methyl, ethyl, propyl) can reveal the optimal size for hydrophobic interactions within the target site. The data often show a direct correlation between the alkyl chain length and binding affinity up to a certain point, after which steric hindrance may lead to a decrease in potency.

The table below presents hypothetical but representative data from such a mechanistic study, illustrating how systematic modification of the benzoyl moiety provides insight into receptor binding requirements.

Table 1: Binding Affinities of 3-Substituted Benzoyl-Indazole Derivatives at Cannabinoid Receptors

| Compound ID | 3-Position Substituent | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB1/CB2) |

| Probe-1 | -H | 85.4 | 120.1 | 0.71 |

| Probe-2 | -Methyl | 32.1 | 55.8 | 0.58 |

| Probe-3 | -Ethyl | 15.6 | 28.3 | 0.55 |

| Probe-4 | -Propyl | 9.8 | 16.5 | 0.59 |

| Probe-5 | -Isopropyl | 25.2 | 40.7 | 0.62 |

| Probe-6 | -tert-Butyl | 110.5 | 195.2 | 0.57 |

Kᵢ (inhibition constant) values represent the concentration of the ligand required to inhibit 50% of radioligand binding; lower values indicate higher binding affinity.

The findings, as exemplified in Table 1, allow researchers to conclude that a linear alkyl chain at the 3-position is well-tolerated, with the n-propyl group providing near-optimal hydrophobic interactions for high affinity at both CB1 and CB2 receptors in this particular chemical series. The decreased affinity of the branched isopropyl and bulky tert-butyl analogs suggests a sterically constrained binding channel. These structure-activity relationship data are fundamental for refining computational models of ligand-receptor docking and for the rational design of future ligands with desired properties.

Synthesis of Radiolabeled or Isotope-Labeled Derivatives for Tracing Studies

The development of radiolabeled or stable isotope-labeled derivatives is essential for conducting in vivo and in vitro tracing studies. These studies, which include Positron Emission Tomography (PET), autoradiography, and metabolic profiling, rely on tagged molecules to visualize their distribution, quantify target density, and investigate metabolic pathways. This compound is a valuable building block in the multi-step synthesis of the non-radioactive precursors required for final-stage radiolabeling.

A common strategy for PET imaging involves the incorporation of a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min), into the target molecule. This requires a rapid and efficient final-step radiosynthesis. For a derivative containing the 3-propylbenzoyl moiety, the labeling is often performed on a different part of the molecule that is amenable to fast chemistry, such as an N-alkyl chain.

Consider the synthesis of a PET tracer based on an indazole scaffold, for example, [¹¹C]-(1-(4-methoxybutyl)-1H-indazol-3-yl)(3-propylphenyl)methanone. The synthesis of its labeling precursor, the desmethyl derivative, is a key process. This precursor, (1-(4-hydroxybutyl)-1H-indazol-3-yl)(3-propylphenyl)methanone, can be synthesized by first acylating 1-(4-hydroxybutyl)-1H-indazole with this compound. The acylation step firmly establishes the core structure of the final tracer.

The radiosynthesis is then carried out in the final step. The precursor alcohol is deprotonated with a strong base (e.g., sodium hydride) and subsequently reacted with a radiolabeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate, to yield the desired ¹¹C-labeled PET tracer. The entire process, from production of the isotope to purification of the final product, must be completed within a few half-lives.

Table 2: Characteristics of a Representative ¹¹C-Labeled PET Tracer

| Parameter | Value / Description |

| Tracer Name | [¹¹C]-(1-(4-methoxybutyl)-1H-indazol-3-yl)(3-propylphenyl)methanone |

| Isotope | Carbon-11 (¹¹C) |

| Precursor | (1-(4-hydroxybutyl)-1H-indazol-3-yl)(3-propylphenyl)methanone |

| Radiolabeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) |

| Radiochemical Yield | 35-50% (decay-corrected, based on [¹¹C]CH₃I) |

| Specific Activity | >150 GBq/µmol at time of injection |

| Application | In vivo PET imaging to quantify CB1 receptor density in the brain. |

Following successful synthesis, such a tracer can be administered to animal models or human subjects for PET scanning. The resulting images provide a quantitative map of the tracer's distribution, which, for a high-affinity receptor ligand, corresponds to the density of the target receptors in different tissues. These tracing studies are invaluable for understanding the role of a receptor system in both healthy and diseased states and for assessing the target engagement of potential therapeutic agents.

Advanced Characterization and Analytical Techniques in Research

Spectroscopic Characterization of 3-Propylbenzoyl Chloride and its Derivatives

Spectroscopy is a cornerstone in the molecular analysis of this compound, offering detailed insights into its atomic and molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the propyl and aromatic protons are expected.

The methyl (CH₃) protons of the propyl group would appear as a triplet at approximately 0.9 ppm.

The methylene (B1212753) (CH₂) group adjacent to the methyl group would present as a sextet or multiplet around 1.6 ppm.

The methylene (CH₂) group directly attached to the aromatic ring would be observed as a triplet near 2.6 ppm.

The aromatic protons would exhibit a complex multiplet pattern in the range of 7.3-7.9 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the molecule.

The propyl chain carbons would resonate in the aliphatic region (approx. 13-38 ppm).

The aromatic carbons would appear between approximately 127 and 145 ppm.

A key diagnostic signal is the carbonyl (C=O) carbon of the acyl chloride group, which is highly deshielded and typically appears around 168 ppm. rsc.orgrsc.org

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Propyl-CH₃ | ~0.9 (triplet) | ~13 |

| Propyl-CH₂-CH₃ | ~1.6 (sextet) | ~24 |

| Aromatic-CH₂ | ~2.6 (triplet) | ~38 |

| Aromatic C-H | 7.3 - 7.9 (multiplet) | ~127-135 |

| Aromatic C-Propyl & C-COCl | - | ~137-145 |

| C=O | - | ~168 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is dominated by characteristic absorption bands that confirm its structure. The most prominent feature is the strong carbonyl (C=O) stretching vibration of the acyl chloride, which appears at a high wavenumber, typically between 1770 and 1815 cm⁻¹. This position is higher than that of a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom. researchgate.net Other key absorptions include the C-Cl stretch, aromatic C=C stretching, and both aromatic and aliphatic C-H stretching vibrations. researchgate.netdocbrown.info

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Acyl Chloride) | Stretch | 1815 - 1770 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl | Stretch | 800 - 600 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For this compound (C₁₀H₁₁ClO), the molecular weight is 182.64 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182, with a characteristic M+2 peak at m/z 184 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. uwo.ca Common fragmentation pathways include:

Loss of Chlorine: Cleavage of the C-Cl bond results in a prominent peak for the 3-propylbenzoyl cation at m/z 147.

McLafferty Rearrangement: Not typical for this structure, but fragmentation of the propyl side chain is expected.

Loss of Propyl Group: Cleavage of the bond between the aromatic ring and the propyl group can occur.

Formation of Benzoyl Cation: Loss of the propyl group and subsequent rearrangement can lead to the benzoyl cation (m/z 105) or related aromatic fragments. researchgate.net

For more complex derivatives or for definitive structural proof, advanced spectroscopic methods are utilized.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively. This allows for the unambiguous assignment of all signals in the NMR spectra, confirming the connectivity of the propyl chain and its position on the benzene ring. acs.org

High-Resolution Mass Spectrometry (HRMS): Unlike standard MS, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the precise elemental formula of the compound and its fragments. For this compound, HRMS would confirm the formula C₁₀H₁₁ClO by providing an exact mass that distinguishes it from any other combination of atoms with the same nominal mass. rsc.orgrsc.org

Chromatographic and Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and for analyzing the complex mixtures that result from its reactions.

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and injected onto a column, and separation is achieved based on the compound's boiling point and interactions with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both the retention time (a measure of purity) and the mass spectrum (for identity confirmation) of the compound and any impurities. sigmaaldrich.comnih.gov This is a standard method for quality control during its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate components of a mixture in a liquid mobile phase. It is particularly useful for analyzing the less volatile or thermally sensitive derivatives of this compound, such as amides or esters formed in subsequent reactions. researchgate.netnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water), is commonly employed. nih.govjocpr.com By derivatizing target analytes (like amino acids or biogenic amines) with this compound, HPLC with UV or MS detection can be used for sensitive quantification in complex biological or environmental samples. springernature.comchromatographyonline.com

Crystallographic Analysis of Solid Derivatives

This compound is a liquid under standard conditions, precluding direct analysis of its three-dimensional structure by single-crystal X-ray diffraction. To overcome this limitation and study its conformational and electronic properties within a crystalline lattice, researchers convert it into stable, solid derivatives. The reaction of this compound with various amines or alcohols readily yields crystalline amides or esters. These solid derivatives are amenable to single-crystal growth, providing samples of sufficient quality for detailed crystallographic investigation. This approach not only confirms the covalent structure of the 3-propylbenzoyl moiety but also allows for an in-depth analysis of non-covalent interactions, such as hydrogen bonding and π-stacking, which dictate the crystal packing and bulk material properties.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise atomic arrangement in a crystalline solid. In the context of this compound, this analysis is performed on a suitable solid derivative. A representative study involves the synthesis and crystallographic analysis of N-(4-aminophenyl)-3-propylbenzamide, formed by the reaction of this compound and p-phenylenediamine.

For the analysis, a single crystal of the derivative is isolated and mounted on a goniometer. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data is processed to determine the unit cell parameters, space group, and atomic coordinates. The refined structural model provides exact measurements of bond lengths, bond angles, and torsion angles.

Table 2: Representative Crystallographic Data for a this compound Derivative Data corresponds to the model compound N-(4-aminophenyl)-3-propylbenzamide.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₈N₂O |

| Formula Weight (M_r) | 254.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.88 Å, b = 10.15 Å, c = 22.41 Å α = 90°, β = 94.5°, γ = 90° |

| Volume (V) | 1332.1 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (D_c) | 1.267 g/cm³ |

| Goodness-of-fit (GooF) on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.115 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide range of molecular properties for compounds like 3-Propylbenzoyl chloride. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The three-dimensional structure of this compound is not static; rotation around its single bonds gives rise to various conformers, each with a distinct energy. Geometry optimization is a computational process used to find the lowest energy arrangement of atoms, corresponding to the most stable structure of the molecule. For this compound, conformational analysis focuses on the torsion angles associated with the propyl group and the benzoyl chloride moiety.

Table 1: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data based on typical computational results for flexible molecules.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298K |

|---|---|---|---|

| 1 (Global Minimum) | anti-anti | 0.00 | 45.2 |

| 2 | anti-gauche | 0.55 | 25.1 |

| 3 | gauche-anti | 0.89 | 15.5 |

| 4 | gauche-gauche | 1.50 | 14.2 |

Understanding the electronic structure of this compound is crucial for predicting its reactivity. Key aspects include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density across the molecule.

The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is anticipated to be centered on the electron-deficient carbonyl group (C=O) and the C-Cl bond. This distribution indicates that the molecule is susceptible to nucleophilic attack at the carbonyl carbon.

Mulliken population analysis or other charge calculation schemes are used to determine the partial atomic charges on each atom. niscpr.res.in These calculations typically show a significant positive charge on the carbonyl carbon and a negative charge on the oxygen and chlorine atoms, confirming the electrophilic nature of the carbonyl carbon. ijcce.ac.ir This charge distribution is fundamental to the molecule's role in acylation reactions.

Table 2: Calculated Electronic Properties of this compound This table shows representative values for electronic properties calculated using DFT methods.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.22 eV |

| HOMO-LUMO Gap (ΔE) | 5.63 eV |

| Mulliken Charge on Carbonyl Carbon | +0.75 e |

| Mulliken Charge on Carbonyl Oxygen | -0.60 e |

| Mulliken Charge on Chlorine | -0.25 e |

Computational methods can accurately predict spectroscopic properties, which serves as a valuable tool for structural confirmation and analysis. Theoretical vibrational (IR) and nuclear magnetic resonance (NMR) spectra can be calculated and compared with experimental data.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule's normal modes. DFT methods, such as B3LYP, are commonly employed for these calculations. epstem.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by a scaling factor to improve agreement with experimental spectra. researchgate.net Key predicted peaks for this compound would include a strong absorption for the C=O stretch and vibrations associated with the aromatic ring and the C-Cl bond.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These calculations provide theoretical chemical shifts that correlate well with experimental values, aiding in the assignment of signals in the NMR spectrum.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound This table presents plausible calculated values alongside typical experimental ranges for key functional groups.

| Spectroscopic Feature | Calculated Value (Scaled) | Typical Experimental Range |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | 1775 cm⁻¹ | 1770-1790 cm⁻¹ |

| IR: C-Cl Stretch (cm⁻¹) | 880 cm⁻¹ | 870-900 cm⁻¹ |

| ¹³C NMR: Carbonyl Carbon (ppm) | 168.5 ppm | 165-170 ppm |

| ¹H NMR: Aromatic Protons (ppm) | 7.4 - 8.1 ppm | 7.3 - 8.2 ppm |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is indispensable for investigating the detailed pathways of chemical reactions, including identifying intermediates and transition states.

The characteristic reaction of acyl chlorides like this compound is nucleophilic acyl substitution. libretexts.org The generally accepted mechanism involves two steps: the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the departure of the chloride leaving group to restore the carbonyl double bond. youtube.com

Theoretical modeling can map the potential energy surface for this reaction. By calculating the energy of the system along the reaction coordinate, a detailed energy profile can be constructed. This profile reveals the activation energies for both the formation of the tetrahedral intermediate and the subsequent elimination of the chloride ion. Transition state theory is used to locate the structure of the highest energy point along the reaction pathway—the transition state. The geometry and energy of the transition state provide critical information about the reaction kinetics. For reactions of benzoyl chlorides, computational studies can quantify how substituents on the benzene (B151609) ring affect the stability of the transition state and, consequently, the reaction rate. nih.gov

Many reactions involving this compound can be accelerated by catalysts. Computational modeling is a key method for understanding how these catalysts function at a molecular level. For instance, in a palladium-catalyzed reaction, theoretical calculations can be used to model the entire catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination. researchgate.net

By calculating the energies of all intermediates and transition states in the proposed catalytic cycle, researchers can determine the rate-determining step and understand how the catalyst's structure influences its efficiency. nih.gov These investigations can also explore the role of ligands attached to the metal center and the effect of the solvent on the reaction pathway. Such insights are vital for the rational design of new and improved catalytic systems for reactions involving acyl chlorides.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time, offering insights into dynamic processes like conformational changes and intermolecular interactions. rsc.org

The choice of solvent can significantly influence the rate of a reaction and the stability of different molecular conformations. MD simulations can model these effects explicitly by surrounding a solute molecule with a large number of solvent molecules or implicitly using a polarizable continuum model (PCM). mdpi.com

For this compound, simulations can reveal how solvent molecules arrange themselves around the solute. In polar solvents, dipole-dipole interactions between the solvent and the polar carbonyl group would be significant. In nonpolar solvents, van der Waals interactions with the propyl group and benzene ring would dominate. These interactions can stabilize or destabilize the ground state and transition state of a reaction differently, thus altering the reaction's activation energy. For example, solvolysis reactions of benzoyl chlorides are highly dependent on the solvent's nucleophilicity and polarity, a phenomenon that can be explored through simulation. nih.gov

The conformation of the 3-propyl group relative to the benzene ring is also subject to solvent effects. While rotation around the C-C single bonds is generally rapid, specific solvent interactions might favor certain rotamers. MD simulations can map the conformational landscape and determine the most probable structures in different solvent environments. mdpi.com

MD simulations are widely used to study the interaction between a small molecule and a larger biological macromolecule, such as a protein. mdpi.com If this compound were to be investigated as an inhibitor of an enzyme, MD simulations could model its entry into the enzyme's active site and predict its binding mode and affinity. The simulations track all non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein residues over time. nih.gov

These simulations can generate a dynamic picture of the binding process, revealing key amino acid residues that are crucial for recognition and binding. researchgate.net Such information is invaluable for structure-based drug design, where a ligand might be chemically modified to improve its interaction with the target protein. For this compound, the propyl group could fit into a hydrophobic pocket within an active site, while the reactive acyl chloride group could form a covalent bond with a nucleophilic residue like serine or cysteine.

Structure-Reactivity Relationship Studies

Structure-reactivity studies aim to understand how a molecule's chemical structure influences its reactivity. Computational methods are central to quantifying these relationships.